molecular formula C25H29NO3 B11376228 2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide

2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide

Cat. No.: B11376228
M. Wt: 391.5 g/mol
InChI Key: OWVTUYXIDRERNE-UHFFFAOYSA-N
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Description

2-(2,6-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE is a complex organic compound that features a combination of phenoxy, furan, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the phenoxy and furan intermediates, which are then coupled through a series of reactions involving amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenoxy and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives and substituted phenoxy compounds.

Scientific Research Applications

2-(2,6-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,6-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-DIMETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE: Similar structure with a thiophene ring instead of a furan ring.

    2-(2,6-DIMETHYLPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE: Similar structure with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of 2-(2,6-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE lies in its combination of phenoxy, furan, and acetamide functional groups, which confer distinct chemical and biological properties. The presence of the furan ring, in particular, may enhance its reactivity and potential biological activity compared to similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C25H29NO3

Molecular Weight

391.5 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(4-propan-2-ylphenyl)methyl]acetamide

InChI

InChI=1S/C25H29NO3/c1-18(2)22-12-10-21(11-13-22)15-26(16-23-9-6-14-28-23)24(27)17-29-25-19(3)7-5-8-20(25)4/h5-14,18H,15-17H2,1-4H3

InChI Key

OWVTUYXIDRERNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC=C(C=C2)C(C)C)CC3=CC=CO3

Origin of Product

United States

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